N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of thiophene and pyridine derivatives often involves condensation reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thiophene and its derivatives are utilized in industrial chemistry and material science. They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the photophysical properties of a compound can be studied using computational (DFT and TD-DFT) and experimental investigations .Scientific Research Applications
Heterocyclic Synthesis
Thiophene derivatives are crucial in synthesizing various heterocyclic compounds due to their reactivity towards different nitrogen nucleophiles. These reactions yield a variety of derivatives including pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine, which are significant in pharmaceutical and materials science research (Mohareb et al., 2004).
Crystal Structure Analysis
The crystal structure and DFT study of a novel compound closely related to N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has been characterized, shedding light on its potential for anti-proliferative activity against specific cell lines. This insight is crucial for developing new therapeutic agents (Zhou et al., 2021).
Biological Activities
Research on N-glycosyl-thiophene-2-carboxamides, including derivatives of the pyrrolo[3,4-b]pyridine, has highlighted their effects on cell growth and DNA synthesis in various cell types. This research suggests potential therapeutic applications for these compounds in treating diseases characterized by abnormal cell proliferation (Rawe et al., 2006).
Catalysis and Synthesis
The use of nanoparticles as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives demonstrates an eco-friendly and economical method for producing these compounds. Such materials have shown potential as protease inhibitors, which could be significant in developing new treatments for various diseases (Shehab & El-Shwiniy, 2018).
Materials Science
Functionalization of pyrrolo[2,3-b]pyridine derivatives, including the introduction of amino groups and the synthesis of podant-type compounds, offers insights into the development of agrochemicals and functional materials. This research is crucial for creating new materials with specific properties for various applications (Minakata et al., 1992).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For instance, some thiophene derivatives exhibit pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(14-11-4-2-6-17-11)15-7-9-3-1-5-13-10(9)8-15/h1-6H,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLWBMKIXJSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC3=CC=CS3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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